N-(3-chloro-4-methoxyphenyl)-N-methyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Description
N-(3-chloro-4-methoxyphenyl)-N-methyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a sulfonamide derivative featuring a thiophene core substituted with a 1,2,4-oxadiazole ring at position 2 and a sulfonamide group at position 3. The oxadiazole moiety is further functionalized with a pyridin-4-yl group, while the sulfonamide nitrogen is substituted with a 3-chloro-4-methoxyphenyl group and a methyl group.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-N-methyl-2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O4S2/c1-24(13-3-4-15(27-2)14(20)11-13)30(25,26)16-7-10-29-17(16)19-22-18(23-28-19)12-5-8-21-9-6-12/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAQAJHXFBCTII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=C(C=C1)OC)Cl)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-N-methyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. The structure of this compound incorporates a thiophene moiety, oxadiazole ring, and sulfonamide group, which are known to contribute to various pharmacological effects.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes:
- A chloromethoxyphenyl group
- A pyridinyl substituent
- A thiophene core
- A sulfonamide functional group
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole ring. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.
-
In vitro Studies :
- Compounds with similar structures have demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and PANC-1 (pancreatic cancer). For example, one study reported IC50 values in the low micromolar range for certain oxadiazole derivatives .
- Flow cytometry analyses indicated that these compounds can induce cell cycle arrest at the G0-G1 phase, suggesting a mechanism that disrupts normal cell proliferation .
- Molecular Mechanisms :
Enzyme Inhibition
The sulfonamide moiety is known for its ability to inhibit carbonic anhydrases (CAs), which are enzymes implicated in various physiological processes and disease states.
- Selectivity and Potency :
Study 1: Antitumor Activity Profile
A recent investigation into oxadiazole derivatives revealed that specific modifications to the structure can enhance anticancer activity. For instance:
- Compound A : Exhibited an IC50 of 0.65 µM against MCF-7 cells.
- Compound B : Showed selective activity towards PANC-1 cells with an IC50 of 2.41 µM.
These results indicate that structural variations can lead to significant differences in biological activity .
Study 2: Enzyme Interaction
In another study focusing on enzyme inhibition:
- Compound X demonstrated an IC50 value of 89 pM against hCA IX.
This highlights the potential of thiophene-based sulfonamides as selective inhibitors for therapeutic applications in oncology .
Data Table: Biological Activity Summary
| Compound Name | Target Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.65 | Apoptosis induction |
| Compound B | PANC-1 | 2.41 | Cell cycle arrest |
| Compound X | hCA IX | 0.000089 | Enzyme inhibition |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural uniqueness lies in its combination of a thiophene-sulfonamide backbone , 1,2,4-oxadiazole heterocycle , and pyridinyl/chloromethoxyphenyl substituents . Below is a detailed comparison with structurally related compounds from recent literature:
Table 1: Structural Comparison of Key Analogues
Heterocyclic Core Variations
- 1,2,4-Oxadiazole (Target Compound) : The oxadiazole ring is electron-deficient, enhancing electrophilic character and rigidity. This may improve binding to targets requiring planar, aromatic interactions (e.g., ATP-binding pockets) compared to triazoles .
- Thiazolo-pyridine () : Combines sulfur’s polarizability with pyridine’s basicity, favoring interactions with metal ions or hydrophobic pockets .
Linker Group Differences
- Sulfonamide (Target Compound): Sulfonamides are strongly acidic (pKa ~10–11), promoting ionization at physiological pH, which enhances solubility and protein binding.
Substituent Effects
- Pyridinyl Position : The target compound’s pyridin-4-yl group (para-substituted) may engage in edge-to-face π-stacking, whereas pyridin-2-yl () could facilitate metal coordination .
- Chloro/Methoxy Groups : The 3-chloro-4-methoxyphenyl group in the target compound balances lipophilicity (Cl) and solubility (OMe). Analogues with 4-Cl-Ph () or 3-Cl-4-F-Ph () may exhibit varied pharmacokinetics due to halogen electronegativity .
- N-Methylation : The N-methyl group in the target compound likely reduces metabolic oxidation compared to ethyl or unsubstituted analogues () .
Q & A
Q. Basic
- NMR spectroscopy : H and C NMR confirm substituent positions and aromatic proton environments .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves 3D conformation and intramolecular interactions (e.g., hydrogen bonding) .
How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Q. Advanced
- Core modifications : Compare analogs with substituted oxadiazoles (e.g., phenyl vs. pyridyl) to assess target binding affinity .
- Functional group variation : Replace the 3-chloro-4-methoxyphenyl group with electron-withdrawing/donating groups to evaluate cytotoxicity .
- Biological assays : Use enzyme inhibition (e.g., kinase assays) or cell viability tests (MTT assays) to quantify activity changes .
What computational methods are suitable for predicting this compound’s interaction with biological targets?
Q. Advanced
- Molecular docking : Autodock Vina or Schrödinger Suite models binding modes with proteins (e.g., kinases) .
- Molecular dynamics (MD) simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100+ ns trajectories .
- QM/MM calculations : Evaluate electronic interactions at binding sites for mechanistic insights .
How should researchers resolve contradictions between computational predictions and experimental bioactivity data?
Q. Advanced
- Validate force fields : Ensure docking parameters align with experimental conditions (e.g., pH, solvation) .
- Crystallographic validation : Compare predicted binding poses with X-ray structures of ligand-protein complexes .
- Dose-response assays : Re-test activity under varied conditions (e.g., temperature, co-solvents) to identify confounding factors .
What strategies improve solubility and bioavailability for in vivo studies?
Q. Advanced
- Salt formation : Use hydrochloride or sodium salts to enhance aqueous solubility .
- Co-solvent systems : Employ PEG-400 or cyclodextrin-based formulations for parenteral administration .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to increase membrane permeability .
How can stability studies be conducted to assess degradation pathways?
Q. Basic
- Forced degradation : Expose the compound to heat (40–60°C), UV light, or acidic/alkaline conditions, then monitor degradation via HPLC .
- Mass spectrometry : Identify degradation products (e.g., sulfonic acid derivatives from hydrolytic cleavage) .
- Storage optimization : Store lyophilized samples at -20°C in inert atmospheres to prevent oxidation .
What structural analogs of this compound have demonstrated unique biological profiles?
Q. Advanced
- Thieno[2,3-d]pyrimidine analogs : Exhibit enhanced anticancer activity due to planar fused-ring systems .
- Pyrazole-triazole hybrids : Show improved antimicrobial potency via dual-target inhibition .
- Chlorophenyl-substituted derivatives : Increased metabolic stability compared to methoxy variants .
What in vitro toxicity assays are recommended for preliminary safety profiling?
Q. Basic
- Hepatotoxicity : Use HepG2 cells to measure ALT/AST release after 24–48 hr exposure .
- Cytotoxicity : Assess IC values in primary human fibroblasts to gauge selectivity .
- hERG inhibition : Patch-clamp assays predict cardiac liability .
How can researchers leverage X-ray crystallography to study conformational dynamics?
Q. Advanced
- High-resolution structures : Resolve disorder in flexible groups (e.g., chlorophenyl rings) using cryocooling (100 K) .
- Hydrogen bonding networks : Map intramolecular interactions (e.g., N–H⋯N) to explain stability .
- Comparative analysis : Overlay structures with analogs to identify conserved binding motifs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
